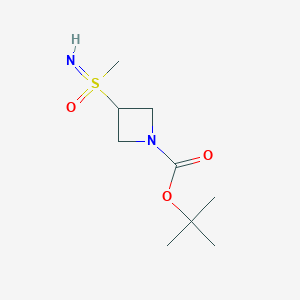

Tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate

Description

Tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate is a specialized azetidine derivative characterized by a tert-butyl carbamate group at the 1-position and a methylsulfonimidoyl substituent at the 3-position of the azetidine ring.

Properties

IUPAC Name |

tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3S/c1-9(2,3)14-8(12)11-5-7(6-11)15(4,10)13/h7,10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAGTXLLGNUZGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)S(=N)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241129-90-6 | |

| Record name | tert-butyl 3-[imino(methyl)oxo-lambda6-sulfanyl]azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonimidoyl group, leading to the formation of sulfonyl derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to the corresponding alcohol.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structural features enable modifications that enhance therapeutic efficacy, especially for drugs targeting neurological disorders.

Case Study: Neurological Disorders

Research indicates that derivatives of this compound exhibit neuroprotective properties, making them candidates for treating conditions such as Alzheimer's disease. Studies have shown that these derivatives can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer’s pathology.

Agricultural Chemistry

In agricultural applications, this compound is used in formulating agrochemicals, particularly pesticides. Its stability and effectiveness make it a preferred choice for developing new pest control solutions.

Case Study: Pesticide Efficacy

A study evaluated the effectiveness of a pesticide formulation containing this compound against common agricultural pests. Results showed a significant reduction in pest populations, demonstrating its potential as an environmentally friendly alternative to traditional pesticides.

Material Science

The compound is also explored in material science for the development of novel polymers and materials. Researchers leverage its chemical properties to enhance the durability and environmental resistance of materials.

Case Study: Polymer Development

In recent research, this compound was incorporated into polymer matrices to improve mechanical strength and thermal stability. The resulting materials showed enhanced performance in high-temperature applications.

Biochemical Research

This compound plays a role in biochemical studies, particularly related to enzyme inhibition. This compound aids researchers in understanding metabolic pathways and developing targeted therapies.

Case Study: Enzyme Inhibition

A study focused on the inhibition of specific enzymes involved in metabolic disorders demonstrated that this compound effectively inhibits certain proteases linked to disease progression. This finding opens avenues for therapeutic interventions targeting metabolic diseases.

Data Summary Table

| Application Area | Key Findings |

|---|---|

| Pharmaceutical Development | Neuroprotective properties; inhibits amyloid-beta aggregation in Alzheimer's models |

| Agricultural Chemistry | Effective pest control; significant reduction in pest populations |

| Material Science | Enhanced mechanical strength and thermal stability in polymer matrices |

| Biochemical Research | Inhibits proteases linked to metabolic disorders; potential for targeted therapies |

Mechanism of Action

The mechanism of action of tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonimidoyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The tert-butyl azetidine-1-carboxylate scaffold is highly modular, with substituents at the 3-position dictating reactivity and applications. Key analogs include:

Stability and Handling

- Amino Analog: Stable at room temperature but prone to oxidation; often stored under nitrogen .

- Hydroxyethyl Analog : Stable under inert gas at 2–8°C; hygroscopic due to hydroxyl group .

Research Findings and Trends

- Stereochemical Control : The iodomethyl derivative enables stereoselective glycoside synthesis via nickel catalysis, with yields exceeding 70% in optimized conditions .

- Medicinal Chemistry: Amino-substituted analogs are pivotal in synthesizing quinoline-based inhibitors (e.g., compound 16a, a dual EZH2/HDAC inhibitor), achieving sub-micromolar IC50 values .

- Biophysical Properties : Hydroxyethyl and acetylthio derivatives exhibit contrasting solubility profiles (logP: 1.09 vs. 2.15), highlighting substituent-driven design flexibility .

Biological Activity

Tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique azetidine ring structure, which is significant for its biological interactions. The presence of the methylsulfonimidoyl group enhances its reactivity and potential for interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅N₃O₃S |

| Molecular Weight | 217.30 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. The compound has been investigated for its potential as an antimicrobial and anticancer agent, owing to its structural properties that allow it to bind to specific cellular targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has shown promise in preclinical studies as an anticancer agent. The proposed mechanism includes the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, studies have demonstrated that azetidine derivatives can induce apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on azetidine derivatives revealed that compounds with similar structures exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective bacterial inhibition, suggesting that this compound may have similar efficacy.

- Anticancer Potential : In vitro studies have shown that azetidine derivatives can inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce cell cycle arrest and promote apoptotic pathways was highlighted, indicating its potential as a therapeutic agent.

- Synthetic Pathways : Recent advancements in synthetic methodologies have made it feasible to produce this compound efficiently. Green synthesis techniques have been employed to enhance yield while minimizing environmental impact, which is critical for future pharmaceutical applications.

Q & A

Basic Synthesis

Q: What are the key synthetic routes for preparing tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate, and what intermediates are critical in its synthesis? A: The compound can be synthesized via multi-step strategies starting from tert-butyl 3-oxoazetidine-1-carboxylate. A common approach involves introducing the methylsulfonimidoyl group through sulfoximine formation. For example, tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (a key intermediate) is prepared by sulfonylation of the azetidine ring, followed by substitution with a methylsulfonimidoyl group under nucleophilic conditions. Reaction optimization, such as solvent choice (e.g., dichloromethane or i-PrOH substitutions) and temperature control (0–20°C), significantly impacts yield .

Basic Characterization

Q: What spectroscopic methods are essential for confirming the structure of this compound, and how can conflicting spectral data be resolved? A: 1H NMR is critical for verifying the azetidine ring protons (e.g., δ 4.29–4.24 ppm for N-CH2 groups) and tert-butyl signals (δ 1.44 ppm). Discrepancies in splitting patterns or chemical shifts may arise from residual solvents or impurities. Cross-validation with 13C NMR (e.g., carbonyl at ~155 ppm) and HRMS ensures accuracy. For unresolved conflicts, repeat synthesis under anhydrous conditions or compare with literature data for tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate, which shares structural similarities .

Intermediate Functionalization (Basic)

Q: How can the azetidine ring in this compound be selectively functionalized for downstream applications? A: The 3-position of the azetidine ring is reactive due to steric accessibility. Nucleophilic substitution (e.g., using alkyl halides or amines) or coupling reactions (e.g., Suzuki-Miyaura for introducing aryl groups) are common. For example, tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate is synthesized via Buchwald-Hartwig amination, highlighting the compatibility of the tert-butyl carbamate group with transition-metal catalysts .

Advanced Stability Analysis

Q: Under what conditions does the tert-butyl carbamate (Boc) protecting group undergo cleavage, and how can this affect synthetic workflows? A: The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM). However, prolonged exposure to acids may degrade the sulfonimidoyl moiety. To mitigate this, use mild deprotection protocols (e.g., 20% TFA for 1 hour) and monitor reaction progress via TLC. Stability studies on tert-butyl 3-(aminomethyl)azetidine-1-carboxylate analogs suggest that electron-withdrawing groups (e.g., sulfonimidoyl) enhance Boc stability .

Advanced Stereochemical Control

Q: How can stereochemical outcomes be controlled during the introduction of the methylsulfonimidoyl group? A: Chiral sulfoximines require enantioselective synthesis. For tert-butyl 3-[(Z)-tert-butylsulfinyliminomethyl]azetidine-1-carboxylate, stereocontrol is achieved using chiral auxiliaries (e.g., Ellman’s sulfinamide) or asymmetric catalysis. The Z-configuration of the sulfinylimine intermediate dictates the final stereochemistry, which is confirmed by X-ray crystallography or NOE experiments .

Data Contradiction Resolution

Q: How should researchers address conflicting reports on reaction yields for sulfonimidoyl-containing azetidines? A: Reproducibility issues often stem from subtle variations in reaction conditions (e.g., moisture sensitivity of intermediates or catalyst loading). Systematic optimization of parameters (temperature, solvent polarity, and stoichiometry) is recommended. For example, substituting MeOH with i-PrOH in tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate synthesis improved yields by reducing side reactions .

Mechanistic and Computational Studies

Q: What computational tools are used to study the reactivity of the methylsulfonimidoyl group in this compound? A: Density Functional Theory (DFT) calculations predict the electrophilicity of the sulfonimidoyl sulfur atom, guiding nucleophilic attack pathways. Molecular Dynamics (MD) simulations model interactions with biological targets (e.g., enzyme active sites). For tert-butyl 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate, DFT elucidated the regioselectivity of triazole ring formation .

Biological Relevance

Q: How is this compound utilized as a building block in drug discovery? A: The sulfonimidoyl group mimics sulfonamides in enzyme inhibition but offers improved metabolic stability. It serves as a precursor for protease inhibitors (e.g., SARS-CoV-2 3CLpro antagonists) and kinase modulators. Functionalization at the 3-position enables structure-activity relationship (SAR) studies, as seen in nonretinoid RBP4 antagonists for macular degeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.